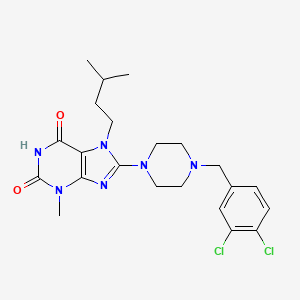
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, integrating various substituents into the purine structure. For instance, the synthesis of 8-alkylamino derivatives of 1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones has been reported, showcasing the complexity involved in synthesizing these compounds (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of purine derivatives is critical in determining their biological activity. The structural analysis often involves examining the conformation of various substituents and their spatial arrangement. For example, studies on similar compounds have revealed typical geometries and bonding patterns, which are crucial for their biological interactions (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
These compounds undergo a range of chemical reactions, influenced by their functional groups. Their reactivity can be assessed by studying the interactions and affinities for various receptors, as seen in similar purine derivatives (Żmudzki et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the behavior of these compounds under different conditions. Studies on related compounds have shown diverse polymorphic crystalline forms and different hydrogen-bonding networks (Weatherhead-Kloster et al., 2005).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by Konduri et al. (2020) synthesized a series of purine-linked piperazine derivatives, including compounds structurally related to 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione. These compounds demonstrated potent inhibitory effects against Mycobacterium tuberculosis, suggesting potential antimicrobial applications (Konduri et al., 2020).
Receptor Affinity
Żmudzki et al. (2015) explored the binding affinity of N-(arylpiperazinyl)acetamide derivatives of dimethyl-1H-purine-2,6(3H,7H)-dione for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This research provides insights into the potential psychiatric applications of such compounds (Żmudzki et al., 2015).
Cardiovascular Activity
Chłoń-Rzepa et al. (2004) synthesized derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and assessed their cardiovascular effects. The study found significant antiarrhythmic and hypotensive activities in some compounds, indicating potential applications in cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
Pascal et al. (1985) investigated a series of compounds similar to this compound for antihistaminic properties. Some derivatives displayed promising inhibition of histamine-induced bronchospasm and cutaneous anaphylaxis, suggesting potential for antihistaminic drug development (Pascal et al., 1985).
Eigenschaften
IUPAC Name |
8-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N6O2/c1-14(2)6-7-30-18-19(27(3)22(32)26-20(18)31)25-21(30)29-10-8-28(9-11-29)13-15-4-5-16(23)17(24)12-15/h4-5,12,14H,6-11,13H2,1-3H3,(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMUEXSEMUXYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)
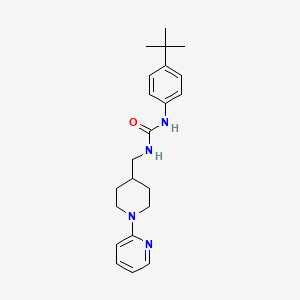
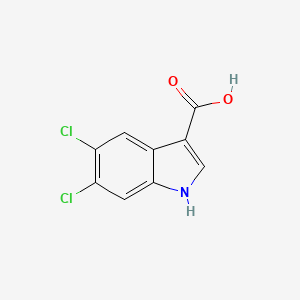
![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)
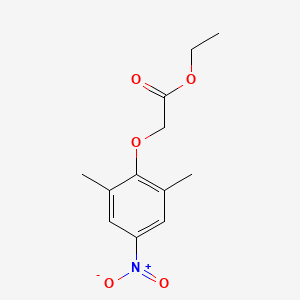
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2490976.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide](/img/structure/B2490981.png)
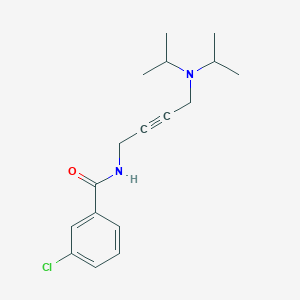
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2490984.png)
![5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2490985.png)
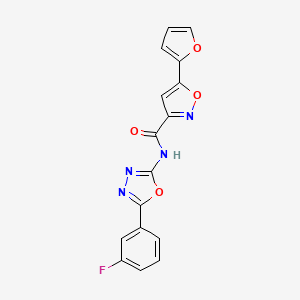
![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)
![1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid](/img/structure/B2490988.png)